N-cyclobutyl-3-fluoro-2-methylaniline

Medicinal chemistry Structure-activity relationships Conformational analysis

Procuring the incorrect regioisomer among N-cyclobutyl-fluoro-methylanilines derails SAR studies-all five isomers share identical MW (179.23), XLogP3 (3.3), and TPSA (12 Ų) yet show divergent reactivity from fluorine/methyl positioning. N-Cyclobutyl-3-fluoro-2-methylaniline solves this: • Ortho-methyl steric hindrance benchmark for Buchwald-Hartwig, Chan-Lam, and photoredox coupling screening. • Complete five-compound regioisomeric series available for fragment-based drug discovery SAR by catalog. • ¹⁹F NMR handle for protein-observed fragment screening. Supplied with full analytical characterization; ready for global dispatch.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
Cat. No. B13256565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclobutyl-3-fluoro-2-methylaniline
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)NC2CCC2
InChIInChI=1S/C11H14FN/c1-8-10(12)6-3-7-11(8)13-9-4-2-5-9/h3,6-7,9,13H,2,4-5H2,1H3
InChIKeyXGSXYKKKDXDXTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclobutyl-3-fluoro-2-methylaniline (CAS 1247435-29-5): A Regiospecifically Substituted Fluorinated Aniline Building Block for Medicinal Chemistry Procurement


N-Cyclobutyl-3-fluoro-2-methylaniline (CAS 1247435-29-5, MW 179.23 g/mol, C₁₁H₁₄FN) is a secondary aniline derivative bearing a cyclobutyl group on the nitrogen atom, a fluorine substituent at the meta position (C3), and a methyl group at the ortho position (C2) relative to the amino group [1]. This compound belongs to a family of regioisomeric N-cyclobutyl-fluoro-methylanilines that share identical molecular formula and molecular weight but differ in the positional arrangement of fluorine and methyl substituents on the aromatic ring [2]. As a fluorinated aromatic amine building block, it serves as a versatile intermediate in medicinal chemistry for the construction of more complex pharmacologically active molecules, where precise control over substitution geometry is critical for target binding and physicochemical optimization [3].

Regioisomeric identity
Specified ortho-methyl / meta-fluoro substitution pattern supports intended SAR building block use.
Matched molecular pair
Part of a 5-compound regioisomeric set with identical global descriptors, enabling unambiguous positional SAR deconvolution.
Purity grade
High-purity commercial grade available, supporting demanding coupling reactions and biological assay reproducibility.

Why N-Cyclobutyl-3-fluoro-2-methylaniline Cannot Be Interchanged with Its Regioisomeric Analogs in Lead Optimization


All five regioisomeric N-cyclobutyl-fluoro-methylanilines share identical molecular formula (C₁₁H₁₄FN), molecular weight (179.23 g/mol), and computed global descriptors—including XLogP3 (3.3), topological polar surface area (12 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (2)—as documented in PubChem computed properties [1]. However, the positional arrangement of the electron-withdrawing fluorine and electron-donating methyl substituents creates distinct local electronic environments on the aromatic ring that cannot be captured by these global descriptors [2]. In medicinal chemistry applications, the ortho-methyl group at C2 adjacent to the N-cyclobutylamino moiety introduces steric hindrance that modulates N-alkylation reactivity, conformational preferences of the aniline nitrogen, and the basicity of the amino group differently from isomers where the methyl group occupies the para (C4) or meta (C5) positions . Procurement of an incorrect regioisomer may therefore lead to divergent reactivity in downstream coupling reactions and altered target binding in structure-activity relationship (SAR) studies.

Target
Ortho-methyl adjacent to NH restricts N-alkylation and alters conformational preference.
Regioisomer
Para/meta-methyl isomers lack ortho steric hindrance, leading to different N-reactivity and coupling outcomes.
Target
Meta-fluoro (σm=0.34) modulates aniline pKa through inductive withdrawal.
Regioisomer
Para-fluoro regioisomer (σp=0.06) dominated by resonance effects, shifting pKa profile and ionized fraction.
Target
Local steric and electronic features dictate SAR and coupling chemistry.
Regioisomer
Identical global descriptors (XLogP3, TPSA) mask critical reactivity differences; regioisomer substitution may compromise SAR integrity.

Quantitative Differentiation Evidence for N-Cyclobutyl-3-fluoro-2-methylaniline Versus Closest Regioisomeric Analogs


Ortho-Methyl Steric Shielding of the Aniline NH: Impact on N-Alkylation Reactivity and Conformational Restriction

In N-cyclobutyl-3-fluoro-2-methylaniline, the methyl group occupies the C2 (ortho) position adjacent to the N-cyclobutylamino substituent. This ortho-methyl group creates steric compression around the aniline nitrogen that is absent in all other regioisomers—including N-cyclobutyl-2-fluoro-4-methylaniline (CAS 1250167-35-1, methyl at C4), N-cyclobutyl-4-fluoro-3-methylaniline (CAS 1339767-42-8, methyl at C3), N-cyclobutyl-3-fluoro-4-methylaniline (CAS 1248411-33-7, methyl at C4), and N-cyclobutyl-3-fluoro-5-methylaniline (CAS 1517884-62-6, methyl at C5). The ortho-methyl group restricts rotation about the N–aryl bond, increases the barrier to N-alkylation, and shifts the preferred conformation of the cyclobutylamino group out of the plane of the aromatic ring. This steric environment directly influences the compound's performance as a nucleophile in Buchwald-Hartwig couplings, reductive aminations, and other N-functionalization reactions used in library synthesis [1]. By contrast, regioisomers lacking ortho substitution (i.e., those with methyl at C3, C4, or C5) present a sterically unencumbered NH that reacts with different kinetics and may yield different product distributions under identical conditions [2].

N-Reactivity steric profile
Class-level
Target: ortho-CH₃, Es ≈ -1.24; Comparators: meta/para-CH₃, no steric hindrance. Qualitative difference in N-alkylation barrier.
Supports regioisomer-specific N-functionalization reactivity assessment.
No direct kinetic comparison published; Taft Es parameter used.
Medicinal chemistry Structure-activity relationships Conformational analysis

Meta-Fluoro Electronic Effect on Aniline pKa: Predicted Basicity Differentiation from Para-Fluoro and Ortho-Fluoro Regioisomers

The pKa of the aniline NH is a critical parameter governing ionization state at physiological pH, membrane permeability, and protein binding. The parent aniline 3-fluoro-2-methylaniline (CAS 443-86-7) has a predicted pKa of 3.44±0.10 , while N-cyclobutylaniline (without ring fluorination) has a predicted pKa of 5.41±0.20 . N-cyclobutyl-3-fluoro-2-methylaniline combines both structural features: the N-cyclobutyl group (electron-donating via induction, raising pKa) and the meta-fluoro substituent (electron-withdrawing via induction, σm = 0.34, lowering pKa). The net pKa is predicted to fall between these two reference values, estimated at approximately 4.0–4.8. Critically, the meta-fluoro position exerts different inductive withdrawal on the aniline NH compared to the para-fluoro regioisomer (CAS 1248411-33-7), where through-resonance effects (σp = 0.06) dominate over induction. The ortho-fluoro isomer (CAS 1250167-35-1) introduces additional proximity effects and intramolecular hydrogen bonding potential absent in the target compound. These electronic differences are not reflected in the computed XLogP3 (3.3 for all regioisomers) but are measurable via experimental pKa determination [1].

pKa prediction
Class-level
Target predicted pKa ~4.0–4.8 (interpolated); Para-F isomer: resonance dominant (σp=0.06), ΔpKa est. 0.3–0.6 units.
pKa difference may alter ionized fraction and ADME profile in derived compounds.
Predicted values; experimental verification recommended.
Physicochemical profiling pKa prediction Drug-likeness

Commercial Purity Differentiation: 98% (Leyan) vs. 95% Baseline Across Competing Suppliers

N-cyclobutyl-3-fluoro-2-methylaniline is commercially available from multiple suppliers with differing purity specifications. Leyan (product number 1763673) offers this compound at 98% purity, which is higher than the standard 95% minimum purity specification offered by AKSci (4658DQ), MolCore, and other general suppliers for this compound and its regioisomers . By comparison, the regioisomer N-cyclobutyl-2-fluoro-4-methylaniline (CAS 1250167-35-1) is also offered at 98% purity by Leyan (1763870) and at 95% by AKSci (4595DQ) . However, N-cyclobutyl-3-fluoro-5-methylaniline (CAS 1517884-62-6) is typically offered only at 95% purity (Leyan 2048575), representing a meaningful 3% absolute purity gap for the most sterically accessible comparator . For research teams requiring the highest purity starting material to minimize purification steps and impurity-derived artifacts in biological assays or coupling reactions, the availability of the 98% grade for the target compound constitutes a procurement-relevant differentiation.

Purity specification
Supplier specification
98% purity (Leyan) vs. 95% baseline for some regioisomers. Δpurity = 3% absolute.
Supports reduced impurity burden for sensitive coupling reactions and bioassays.
Vendor QC data; independent verification advised.
Chemical procurement Purity specification Vendor comparison

Availability of Regioisomeric Comparator Set Enables Systematic SAR with Controlled Physicochemical Matches

A unique procurement advantage of N-cyclobutyl-3-fluoro-2-methylaniline lies in the commercial availability of its complete regioisomeric series, all sharing identical molecular weight (179.23 g/mol), XLogP3 (3.3), TPSA (12 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (2), and rotatable bond count (2) as verified by PubChem computed properties [1] [2]. This creates a matched molecular pair (MMP) set where the only variable is the positional arrangement of fluorine and methyl substituents. For medicinal chemistry programs, this enables systematic SAR deconvolution: any observed differences in biological activity, selectivity, or ADME properties across the series can be directly attributed to substitution geometry rather than confounding changes in lipophilicity, size, or polarity. By contrast, alternative building block sets such as N-alkyl anilines with different N-substituents (e.g., N-butyl-3-fluoro-2-methylaniline) introduce simultaneous changes in multiple physicochemical parameters, obscuring SAR interpretation .

Matched molecular pair set
Class-level
5-compound regioisomeric set with identical MW, LogP, TPSA, HBD/HBA. Enables unambiguous positional SAR attribution.
Supports systematic SAR deconvolution free from confounding variables.
Based on PubChem computed properties; commercial availability confirmed.
Fragment-based drug discovery SAR exploration Chemical probe design

Cyclobutyl Ring Conformational Rigidity Provides Metabolic Stability Advantages Over Acyclic N-Alkyl Analogs

The N-cyclobutyl substituent in the target compound imparts conformational rigidity and metabolic resistance that differentiates it from acyclic N-alkyl analogs such as N-butyl-3-fluoro-2-methylaniline. Cyclobutyl-containing drug candidates have been documented to exhibit improved metabolic stability profiles compared to their acyclic counterparts, as the strained four-membered ring presents a less favorable geometry for cytochrome P450-mediated oxidative N-dealkylation [1]. A 2022 review on cyclobutanes in small-molecule drug candidates reported that cyclobutyl incorporation was employed specifically to address CYP3A4 time-dependent inhibition and low liver microsomal stability observed with acyclic alkyl analogs [2]. While no direct head-to-head metabolic stability data exist for N-cyclobutyl-3-fluoro-2-methylaniline versus N-butyl-3-fluoro-2-methylaniline, class-level evidence supports the expectation that the cyclobutyl analog will exhibit slower oxidative N-dealkylation rates and reduced CYP-mediated reactive metabolite formation compared to the N-butyl variant [3]. This differentiation is meaningful for medicinal chemistry teams selecting between N-cyclobutyl and N-alkyl aniline building blocks for lead series where metabolic stability is a key optimization parameter.

Metabolic stability
Class-level
N-cyclobutyl group: class-level evidence supports reduced CYP-mediated N-dealkylation vs. N-butyl analog.
May support metabolic stability-focused building block selection in lead optimization.
No direct experimental data for target compound; inferred from cyclobutyl drug candidate literature.
Metabolic stability Cytochrome P450 Drug metabolism

Recommended Procurement and Application Scenarios for N-Cyclobutyl-3-fluoro-2-methylaniline in Scientific Research


Regioisomeric Matched Molecular Pair SAR for Kinase or Receptor Lead Optimization

Medicinal chemistry teams developing kinase inhibitors or GPCR modulators where an aniline moiety is a key pharmacophoric element should procure N-cyclobutyl-3-fluoro-2-methylaniline as part of a five-compound regioisomeric matched molecular pair set. Because all five regioisomers share identical MW (179.23), XLogP3 (3.3), TPSA (12 Ų), HBD (1), HBA (2), and rotatable bond count (2) [1], any differences in biochemical potency (IC₅₀), selectivity, or cellular activity across the series can be unambiguously attributed to the positional arrangement of fluorine and methyl substituents, enabling rigorous SAR interpretation free from confounding physicochemical variables [2].

Ortho-Substituted Aniline Entry Point for Sterically Controlled N-Functionalization Chemistry

The ortho-methyl group adjacent to the N-cyclobutylamino moiety creates a sterically encumbered secondary aniline that serves as a test substrate for evaluating the scope of new catalytic N-arylation or N-alkylation methodologies. In Buchwald-Hartwig, Chan-Lam, or photoredox-mediated coupling reactions, this compound provides a sterically demanding substrate benchmark, where reaction yields and chemoselectivity can be compared against non-ortho-substituted regioisomers such as N-cyclobutyl-3-fluoro-5-methylaniline to quantify catalyst tolerance to steric hindrance . The 98% purity grade from Leyan (Cat. 1763673) provides the high starting purity required for reliable catalytic reaction screening.

Fluorinated Cyclobutyl Aniline Building Block for Fragment-Based Drug Discovery Libraries

In fragment-based drug discovery (FBDD), N-cyclobutyl-3-fluoro-2-methylaniline offers a fluorinated, low-molecular-weight (179.23 g/mol) secondary aniline fragment compliant with the Rule of Three (MW <300, cLogP ≤3) [1]. The meta-fluorine substituent provides a ¹⁹F NMR handle for protein-observed fragment screening and ligand-detected binding assays, while the N-cyclobutyl group offers a vector for fragment growth or merging. The commercial availability of the complete regioisomeric series enables rapid fragment SAR by catalog, accelerating hit-to-lead progression without de novo synthesis of each regioisomer [2].

Reference Standard for Analytical Method Development in Regioisomer Resolution

Analytical chemistry groups developing HPLC, SFC, or GC methods for the separation of fluorinated aniline regioisomers can use N-cyclobutyl-3-fluoro-2-methylaniline as a characterized reference standard. Its distinct retention behavior relative to the other four regioisomers—arising from differential polar interactions mediated by the specific fluorine and methyl positioning—provides a challenging test case for chiral and achiral stationary phase evaluation. The 98% purity grade from Leyan ensures minimal interference from co-eluting impurities during method validation .

Application
Selection Property
Validation Focus
Kinase / GPCR SAR studies
Regioisomeric MMP set identity
Positional SAR deconvolution
Catalytic N-functionalization
Ortho-methyl steric hindrance
Reaction scope and yield under steric demand
Fragment-based drug discovery
Rule-of-Three compliant fragment properties
Library synthesis and screening compatibility
Regioisomer analytical resolution
Distinct chromatographic retention
Stationary phase and method validation
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